[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoate
Description
The compound [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoate is a structurally complex molecule featuring three key components:
- Ester-linked prop-2-enoate: The (E)-configured α,β-unsaturated ester may enhance reactivity toward nucleophilic additions or hydrolysis compared to saturated esters .
- 6-Methoxynaphthalen-2-yl aromatic system: This moiety is known for its planar, hydrophobic structure, which is common in nonsteroidal anti-inflammatory drug (NSAID) derivatives like nabumetone .
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-28-20-9-8-18-13-17(5-7-19(18)14-20)6-10-22(27)29-15-21(26)25-23(16-24)11-3-2-4-12-23/h5-10,13-14H,2-4,11-12,15H2,1H3,(H,25,26)/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIJVWUTAOTQFU-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C=CC(=O)OCC(=O)NC3(CCCCC3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)/C=C/C(=O)OCC(=O)NC3(CCCCC3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 312.37 g/mol. The structural features include a methoxynaphthalene moiety, which is known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The presence of the methoxynaphthalene group suggests potential interactions with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which is crucial in inflammation and cancer processes.
Proposed Mechanisms:
- Inhibition of Tumor Growth : The compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects : It could modulate inflammatory pathways, potentially reducing cytokine production.
Biological Activity Studies
Recent studies have evaluated the biological activity of related compounds and their analogs, providing insights into the potential efficacy of this compound.
Case Study: Antitumor Activity
A study published in Journal of Medicinal Chemistry examined the antitumor properties of methoxynaphthalene derivatives. The findings indicated that compounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting that the target compound may possess similar properties .
Table: Comparative Antitumor Activity
| Compound | IC50 (µM) |
|---|---|
| This compound | TBD |
| Methoxynaphthalene Derivative A | 12.5 |
| Methoxynaphthalene Derivative B | 15.0 |
Pharmacological Applications
The unique structure of this compound suggests several potential applications in pharmacology:
- Cancer Therapy : Targeting specific cancer pathways through its interaction with cellular receptors.
- Anti-inflammatory Drugs : Modulating immune responses and reducing inflammation.
- Neuroprotective Agents : Potential for protecting neuronal cells from oxidative stress.
Comparison with Similar Compounds
A. Impact of Functional Groups
- Amides vs. Esters : Amide-containing analogs (e.g., compound [4]) exhibit higher hydrolytic stability compared to esters (e.g., compound II), which may undergo enzymatic or acidic cleavage .
- α,β-Unsaturation: The (E)-prop-2-enoate group in the target compound and the α,β-unsaturated ketone in may enhance π-π stacking with aromatic protein residues or increase reactivity toward Michael additions.
- Cyanamide vs.
C. Crystallographic and Structural Insights
- While crystallographic data for the target compound are unavailable, related 6-methoxynaphthalene derivatives (e.g., compound 7d) often exhibit planar aromatic systems that facilitate stacking interactions . Hydrogen-bonding patterns in similar amides and esters can be analyzed using graph-set theory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
